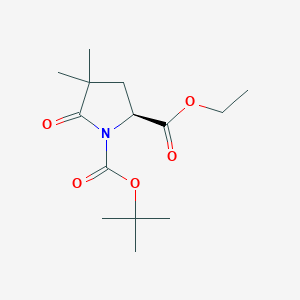

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

Description

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate (CAS: 158392-80-4) is a chiral pyrrolidine derivative with a molecular formula of C₁₄H₂₃NO₅ and a molecular weight of 285.34 g/mol . It is primarily used in research settings for synthetic chemistry and pharmaceutical studies, particularly as a building block for amino acid derivatives or enantioselective catalysts . The compound is supplied as a solid or pre-dissolved in solvent (e.g., 10 mM solutions in 25 µL aliquots) and requires stringent storage conditions: solid forms are stored at 2–8°C, while stock solutions are stable for 6 months at -80°C or 1 month at -20°C . Its solubility in organic solvents like DMSO facilitates its use in high-throughput assays, though heating to 37°C and sonication may enhance dissolution .

Key properties include:

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-7-19-10(16)9-8-14(5,6)11(17)15(9)12(18)20-13(2,3)4/h9H,7-8H2,1-6H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGULJENYZHSGAY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the use of stereoselective nickel-catalyzed olefin coupling reactions . These reactions are driven by catalysts made from nickel, which help in the efficient and selective assembly of the chemical components.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of sustainable and cost-effective methods is crucial for industrial production, and ongoing research aims to optimize these processes .

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it suitable for the synthesis of bioactive compounds. Research indicates that derivatives of this compound exhibit various biological activities, including anti-inflammatory and analgesic effects. For instance, studies have shown that modifications to the pyrrolidine ring can enhance the pharmacological profile of related compounds .

1.2 Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has shown promise in inhibiting enzymes involved in the synthesis of pro-inflammatory mediators. This property positions it as a potential candidate for developing new anti-inflammatory drugs .

Organic Synthesis

2.1 Chiral Synthesis

This compound serves as a chiral building block in organic synthesis. Its chirality is advantageous for synthesizing other chiral compounds used in pharmaceuticals and agrochemicals. The compound can be employed in asymmetric synthesis protocols to produce enantiomerically pure products, which are often required in drug development .

2.2 Reaction Mechanisms

The compound participates in various chemical reactions such as nucleophilic substitutions and cycloadditions. Its reactivity profile allows chemists to explore new synthetic pathways that can lead to complex molecular architectures. This versatility makes it a valuable reagent in synthetic organic chemistry .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

3.2 Nanomaterials

Recent studies have explored the use of this compound in the development of nanomaterials. By functionalizing nanoparticles with this compound, researchers aim to create materials with improved biocompatibility and targeted delivery systems for therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include enantiomers, ester derivatives, and pyrrolidine-based scaffolds. Below is a detailed comparison:

Key Findings from Comparative Studies

Stereochemical Impact : The (S)-enantiomer exhibits distinct reactivity in asymmetric hydrogenation compared to its (R)-counterpart, as demonstrated in kinetic resolution studies . This highlights the critical role of chirality in catalytic applications.

Ester Group Effects : The tert-butyl group in the (S)-compound enhances steric protection of the pyrrolidine core, improving stability in acidic conditions relative to methyl or benzyl esters .

Purity Variability : Supplier-dependent purity differences (e.g., 95+% vs. >97%) may influence reproducibility in sensitive reactions, necessitating batch-specific COA verification .

Biological Activity

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H23NO5

- Molecular Weight : 285.34 g/mol

- CAS Number : 158392-80-4

- SMILES Notation : CCOC(=O)[C@@H]1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have highlighted the compound's potential in combating antibiotic-resistant bacteria. Its mechanism of action appears to involve inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Key Findings :

- In vitro Studies : The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

- Mechanism of Action : The binding affinity to PBPs was assessed through kinetic studies, revealing a competitive inhibition pattern similar to that observed with established β-lactam antibiotics.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity against various fungal pathogens.

Research Highlights :

- The compound exhibited fungicidal effects against Candida species and Aspergillus niger.

- Mechanistic studies suggest that it disrupts fungal cell membrane integrity, leading to increased permeability and subsequent cell death.

Data Tables

The following tables summarize the biological activities and research findings related to this compound:

| Biological Activity | Test Organisms | IC50 Values (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 | |

| Antifungal | Candida albicans | 10.0 |

| Aspergillus niger | 8.0 |

Case Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A study conducted by researchers evaluated the efficacy of this compound against MRSA strains in vitro. The results indicated that the compound could significantly reduce bacterial counts at concentrations lower than those required for traditional antibiotics.

Case Study 2: Combination Therapy with Other Antibiotics

Another investigation explored the synergistic effects of combining this compound with existing antibiotics such as vancomycin. The combination therapy showed enhanced antibacterial effects compared to monotherapy, suggesting a potential strategy for overcoming resistance.

Q & A

How can the stereochemical configuration of (S)-1-tert-butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate be experimentally confirmed?

Basic Research Question

The stereochemistry of this compound can be validated using single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXL for refinement). For example, in structurally similar pyrrolidine derivatives, SC-XRD resolves chiral centers by analyzing anisotropic displacement parameters and hydrogen bonding networks . Additionally, nuclear Overhauser effect (NOE) NMR experiments can corroborate spatial arrangements by detecting through-space interactions between protons in the tert-butyl and ethyl groups.

What methodologies are recommended for resolving crystallographic disorder in derivatives of this compound?

Advanced Research Question

Crystallographic disorder, such as rotational disorder observed in related indole derivatives, can be addressed using SHELXL’s PART instruction to refine fractional occupancy of disordered components . Constraints on displacement parameters (e.g., ISOR for isotropic refinement) and hydrogen placement with HFIX commands ensure stability during refinement. For example, a study on a furoyl-indole derivative successfully modeled 180° rotational disorder in the furan ring using these techniques .

How can synthetic impurities in this compound be identified and quantified?

Basic Research Question

Impurities like ethyl-methyl or diethyl dicarboxylate byproducts (e.g., MM0407.01 and MM0407.02) can be detected via HPLC with UV detection at 210–254 nm, using pyridine-dicarboxylate reference standards . High-resolution mass spectrometry (HRMS) further confirms molecular ions (e.g., [M+H]+ at m/z 299.36 for the parent compound) and distinguishes impurities based on exact mass deviations .

What strategies mitigate racemization during the synthesis of enantiopure derivatives?

Advanced Research Question

Racemization in asymmetric synthesis is minimized by using low-temperature conditions (<0°C) and non-polar solvents (e.g., dichloromethane). Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance coupling efficiency without inducing stereochemical inversion . Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) provides enantiomeric excess validation, as demonstrated in analogs like (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate .

How do hydrogen-bonding interactions influence the solid-state packing of this compound?

Advanced Research Question

Weak C–H···O interactions dominate the crystal packing, forming chains along specific crystallographic axes (e.g., parallel to the b-axis in a related indole derivative). These interactions are mapped using Mercury software to visualize Hirshfeld surfaces and contact distances . Such analysis informs solubility predictions and polymorph screening.

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

Key precautions include:

- Storage : Under inert gas (argon) at 2–8°C to prevent hydrolysis of the tert-butyl ester .

- Handling : Use explosion-proof equipment (e.g., static-dissipative containers) due to electrostatic discharge risks .

- Exposure Mitigation : Full PPE (nitrile gloves, respirators) to avoid inhalation or dermal contact, as per GHS hazard codes H315 (skin irritation) and H319 (eye irritation) .

How can computational tools predict the reactivity of the 5-oxo-pyrrolidine core in nucleophilic reactions?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites at the carbonyl (C5) and carbamate (C1/C2) positions. Natural bond orbital (NBO) analysis reveals charge distribution trends, guiding regioselective modifications. For example, the tert-butyl group’s electron-donating effect stabilizes adjacent carbamate groups, favoring nucleophilic attack at C2 .

What analytical techniques validate the removal of tert-butyl protecting groups post-synthesis?

Basic Research Question

Deprotection via trifluoroacetic acid (TFA) can be monitored by <sup>1</sup>H NMR: disappearance of the tert-butyl singlet at δ 1.4–1.5 ppm confirms cleavage. Quantitative analysis via <sup>19</sup>F NMR detects TFA byproducts (e.g., trifluoroacetate esters) .

How are conflicting crystallographic data resolved when refining high-displacement parameters?

Advanced Research Question

High displacement parameters (e.g., in disordered solvent molecules) are managed using SHELXL’s SIMU and DELU restraints to limit unrealistic thermal motion. For example, a study on a chlorosulfonylpiperidine derivative applied these restraints to refine sulfonyl group disorder with R1 < 0.05 .

What role does this compound play in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs)?

Advanced Research Question

The 5-oxo-pyrrolidine scaffold serves as a rigid backbone for NNRTI analogs, mimicking indole-based inhibitors. Modifications at the 4,4-dimethyl and ethyl ester positions enhance binding to hydrophobic pockets in HIV-1 reverse transcriptase, as seen in preclinical candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.